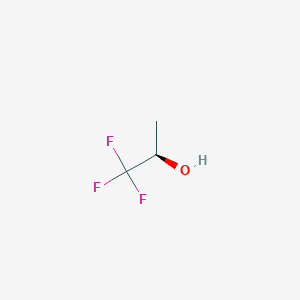
(2R)-1,1,1-trifluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This typically includes the compound’s systematic name, common names, and structural formula. It may also include its classification (e.g., organic, inorganic, polymer, etc.) and its role or uses.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and spectral properties.Wissenschaftliche Forschungsanwendungen
Trifluoromethanesulfonic Acid in Organic Synthesis
Trifluoromethanesulfonic acid is utilized in organic synthesis, including electrophilic aromatic substitution and formation of carbon-heteroatom bonds. Its high protonating power and low nucleophilicity make it a valuable reagent in the synthesis of new organic compounds, which may indirectly relate to the synthetic utility of (2R)-1,1,1-trifluoropropan-2-ol due to the presence of trifluoromethyl groups (Kazakova & Vasilyev, 2017).
Application of Transient Infrared Spectroscopy
Transient infrared spectroscopy has been applied to the excited states of transition metal complexes, offering insights into electronic and molecular structures. This technique's advancements could support research involving (2R)-1,1,1-trifluoropropan-2-ol, especially in studying its interaction with metals or in catalysis (Butler et al., 2007).
Managing Data in Selective Catalytic Reduction
Fuzzy logic has been applied to manage data in selective catalytic reduction processes, aiming to reduce air pollution. This methodology could be relevant for research involving (2R)-1,1,1-trifluoropropan-2-ol in environmental applications or as a precursor in catalytic systems (Niewiadomski & Kacprowicz, 2021).
Treatment of Landfill Leachate Using Membrane Bioreactors
The use of membrane bioreactors for landfill leachate treatment highlights a method for managing complex environmental pollutants. This research could inform the treatment or mitigation of waste containing (2R)-1,1,1-trifluoropropan-2-ol or similar compounds (Ahmed & Lan, 2012).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental biodegradability of polyfluoroalkyl chemicals has been reviewed, which is pertinent for understanding the fate and treatment of (2R)-1,1,1-trifluoropropan-2-ol in the environment. This review provides insights into degradation pathways and potential environmental impacts (Liu & Avendaño, 2013).
Fluoroalkylation Reactions in Aqueous Media
The development of fluoroalkylation reactions in water highlights greener approaches for introducing fluorinated groups into molecules, which could be directly relevant to synthesizing or modifying (2R)-1,1,1-trifluoropropan-2-ol in an environmentally benign manner (Song et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Zukünftige Richtungen
This involves discussing potential areas for further research, such as new synthetic methods, applications, or theoretical studies.
For a specific compound, these analyses would require access to scientific literature and databases, laboratory experiments, and computational resources. If you have access to these resources, you can use these guidelines to conduct a comprehensive analysis. If you need information on a different compound, feel free to ask!
Eigenschaften
IUPAC Name |
(2R)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILIYJDBJZWGBG-UWTATZPHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1,1,1-trifluoropropan-2-ol | |
CAS RN |
17628-73-8 |
Source


|
| Record name | (2R)-1,1,1-Trifluoropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)


![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)


![Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-](/img/structure/B168353.png)

